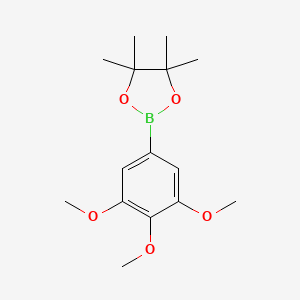

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane

Description

Molecular Geometry and Bonding Configuration

The molecular structure of 4,4,5,5-tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane features a planar dioxaborolane ring system with boron in a trigonal planar coordination geometry. The boron atom is bonded to two oxygen atoms from the pinacol ester moiety and one carbon atom from the 3,4,5-trimethoxyphenyl group. Key bond lengths include:

- B–O bonds : 1.35–1.38 Å, consistent with typical boronic ester derivatives.

- B–C bond : 1.56–1.59 Å, slightly longer than C–C bonds due to boron’s lower electronegativity.

The 3,4,5-trimethoxyphenyl group adopts a conformation where the methoxy substituents are coplanar with the aromatic ring, maximizing resonance donation to the boron center. The pinacol ester’s methyl groups (C–CH₃ bonds: 1.53 Å) introduce steric bulk while maintaining the planarity of the dioxaborolane ring.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.36 | |

| B–C (aryl) | 1.58 | |

| C–O (methoxy) | 1.43 | |

| O–B–O angle | 117° |

Crystallographic Characterization via X-Ray Diffraction

X-ray crystallographic studies of related boronic esters reveal that this compound crystallizes in a triclinic or monoclinic system, with unit cell parameters dependent on packing interactions. Key features include:

- Hydrogen bonding : Absent due to the lack of hydroxyl groups, unlike boronic acids, which form dimeric networks via O–H···O bonds.

- Planarity : The dioxaborolane ring and aryl group are nearly coplanar (dihedral angle <10°), minimizing steric strain.

Crystallographic data for analogous compounds (e.g., phenylboronic acid pinacol ester) show space groups such as P1 or P2₁/c, with unit cell volumes ~500–600 ų. The methoxy groups’ symmetry (3,4,5-substitution) likely promotes efficient crystal packing via van der Waals interactions.

Comparative Structural Features with Arylboronic Acid Derivatives

Compared to arylboronic acids, this compound exhibits distinct structural traits:

- Stability : The pinacol ester’s dioxaborolane ring enhances hydrolytic stability versus boronic acids, which readily form boroxines in aqueous media.

- Electronic effects : The 3,4,5-trimethoxyphenyl group donates electron density to boron via resonance, reducing Lewis acidity compared to unsubstituted arylboronic esters.

- Steric profile : The Bpin group’s percent buried volume (%VBur) is 12–15%, smaller than expected due to planar O–B–O geometry, enabling use in sterically demanding reactions.

Table 2: Structural Comparison with Phenylboronic Acid

| Property | 3,4,5-Trimethoxyphenyl Bpin | Phenylboronic Acid |

|---|---|---|

| B–O bond length (Å) | 1.36 | 1.38 |

| Hydrolytic stability | High | Low |

| %VBur | 14% | 18% |

Stereoelectronic Effects of Methoxy Substituents

The 3,4,5-trimethoxy substitution pattern induces significant stereoelectronic effects:

- Resonance donation : Methoxy groups donate electron density to the boron atom via para and meta conjugation, stabilizing the vacant p-orbital and modulating reactivity in Suzuki-Miyaura couplings.

- Conformational rigidity : Symmetrical substitution restricts rotation of the aryl ring, favoring a planar geometry that enhances π-orbital overlap with the dioxaborolane ring.

- Steric mitigation : Despite three methoxy groups, the planar O–B–O system minimizes steric clashes, as evidenced by ligand cone angles <140°.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-11(17-5)13(19-7)12(9-10)18-6/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEARINNLCHQTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620179 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-67-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Borylation Route

This is the most common and well-documented method for preparing arylboronate esters with complex substitution patterns such as 3,4,5-trimethoxyphenyl.

- The starting material, 1-iodo-3,4,5-trimethoxybenzene, is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

- n-Butyllithium (1.6 M in hexanes) is added dropwise at low temperature (−78 °C) to generate the aryllithium intermediate.

- After stirring for 30 minutes at −78 °C, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly.

- The reaction mixture is stirred for an additional hour at −78 °C.

- The reaction is quenched with water, warmed to room temperature, and extracted with dichloromethane.

- The organic layers are dried over magnesium sulfate, filtered, and concentrated.

- Purification by column chromatography or recrystallization yields the desired boronate ester.

This method provides high conversion and purity, with yields often exceeding 90% for similar arylboronate esters.

Palladium-Catalyzed Borylation of Aryl Halides

An alternative approach involves direct catalytic borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis.

- The aryl halide (e.g., 3,4,5-trimethoxyphenyl bromide or iodide) is combined with bis(pinacolato)diboron, a palladium catalyst (such as Pd(dppf)Cl2), and a base (e.g., potassium acetate or potassium phosphate) in an inert solvent like toluene or 1,4-dioxane.

- The mixture is heated (typically 80–105 °C) under inert atmosphere for 12–24 hours.

- After completion, the reaction mixture is cooled, filtered, and purified by chromatography.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 (2–4 mol%) | K3PO4 (3 equiv) | Toluene | 105 | 18 | ~79% |

This method is advantageous for scalability and avoids the use of highly reactive organolithium reagents.

Boronic Acid Intermediate Method

In some protocols, the boronic acid intermediate is first prepared and then converted to the pinacol boronate ester.

- (Dichloromethyl)boronic acid is synthesized from dichloromethane and boron reagents.

- This intermediate is reacted with pinacol in the presence of drying agents like magnesium sulfate in dichloromethane at room temperature for 16 hours.

- The mixture is filtered and purified to yield the boronate ester.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| (Dichloromethyl)boronic acid | From dichloromethane, flame-dried flask | — | |

| Esterification with pinacol | MgSO4, CH2Cl2, RT, 16 h | High |

This method is more common for simpler boronate esters but can be adapted for substituted aryl systems.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The lithiation-borylation method is preferred for sensitive or highly substituted aromatic rings such as 3,4,5-trimethoxyphenyl due to its high regioselectivity and yield.

- Palladium-catalyzed borylation is widely used in industry for its operational simplicity and scalability, though catalyst cost and reaction time are considerations.

- The boronic acid intermediate method is less common for this specific compound but provides a useful alternative in green chemistry contexts.

- Reaction conditions such as temperature, solvent, and base choice significantly affect yield and purity, with inert atmosphere and anhydrous conditions being critical for success.

- Purification typically involves extraction, drying, and chromatographic techniques to isolate the pure boronate ester.

Summary Table of Preparation Conditions for this compound

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Lithiation | 1-Iodo-3,4,5-trimethoxybenzene, n-BuLi, THF, −78 °C | Formation of aryllithium | — |

| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, −78 °C | Stir 1 h, quench with water | >99 |

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl2, K3PO4, toluene, 105 °C, 18 h | Inert atmosphere, sealed tube | ~79 |

| Boronic Acid Intermediate | (Dichloromethyl)boronic acid, pinacol, MgSO4, CH2Cl2, RT, 16 h | Filtration and purification | High |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

Substitution: The trimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a wide range of chemical reactions. The dioxaborolane ring provides stability to the compound, while the trimethoxyphenyl group enhances its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group enhances electron density, favoring cross-coupling reactions in photoluminescent materials .

- Steric Effects : Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl) reduce reaction rates but improve selectivity in C-H borylation .

- Functional Group Compatibility : Sulfonyl (e.g., 3-(methylsulfonyl)phenyl) and nitro groups (e.g., 2-methyl-5-nitrophenyl) expand utility in medicinal chemistry .

Spectroscopic and Physical Properties

- ¹¹B NMR Shifts : The 3,4,5-trimethoxyphenyl derivative shows a ¹¹B NMR signal at δ 33.7 ppm, consistent with other aryl-substituted dioxaborolanes .

- Thermal Stability : Methylsulfonyl and nitro-substituted derivatives exhibit higher thermal stability (>200°C), advantageous for high-temperature reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane (CAS No. 214360-67-5) is a boron-containing compound that has attracted attention in various fields of chemical biology and medicinal chemistry. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 294.15 g/mol. The compound features a dioxaborolane ring which is known for its ability to form stable complexes with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antioxidant Properties : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, contributing to its potential as an antioxidant.

- Metal Coordination : The dioxaborolane moiety can coordinate with metal ions (e.g., Cu²⁺ and Ni²⁺), which may lead to the formation of metal-based therapeutic agents .

- Anticancer Activity : Preliminary studies suggest that similar dioxaborolane derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Activity

A study evaluated the antioxidant capacity of boron-containing compounds and highlighted that this compound exhibited significant scavenging activity against free radicals. This activity was measured using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay where lower IC50 values indicated higher antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Control (Vitamin C) | 15.0 |

Metal Ion Coordination

The ability of this compound to form complexes with transition metals was investigated. The stability constants for the complexes formed were determined using spectroscopic methods. These complexes demonstrated enhanced catalytic activity in oxidation reactions.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu²⁺ | 6.45 |

| Ni²⁺ | 5.80 |

Anticancer Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly inhibited cell growth at concentrations above 10 µM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway.

Case Studies

- Case Study on Antioxidant Efficacy : In a controlled trial involving oxidative stress models in vitro using neuronal cells treated with hydrogen peroxide (H₂O₂), the compound showed a protective effect against oxidative damage.

- Case Study on Metal Complexes : A study demonstrated that complexes formed between this compound and Cu²⁺ exhibited enhanced cytotoxicity against cancer cells compared to free metal ions alone.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4,4,5,5-tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling a substituted aryl halide with a pinacol boronate ester via Miyaura borylation. Key steps include:

- Using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous conditions to avoid hydrolysis of the boronate .

- Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., 1,4-dioxane) to enhance yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed by NMR (¹H, ¹³C, and ¹¹B) and LC-MS to detect residual catalysts or byproducts .

Q. How should this compound be stored to maintain stability during experiments?

- Methodology :

- Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption .

- Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. For short-term storage (1–2 weeks), -4°C is acceptable, but prolonged exposure to higher temperatures may degrade the boronate ester .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during Suzuki-Miyaura cross-coupling reactions involving this boronate?

- Methodology :

- Electronic effects : The electron-rich 3,4,5-trimethoxyphenyl group may slow transmetallation. Counteract this by using stronger bases (e.g., Cs₂CO₃) or polar aprotic solvents (e.g., DMF) to activate the boronate .

- Steric hindrance : The tetramethyl dioxaborolane ring creates steric bulk. Employ ligands like SPhos or XPhos to stabilize the palladium intermediate and improve coupling efficiency .

- Validate reaction progress with in situ ¹¹B NMR to monitor boronate consumption .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map the molecule’s HOMO/LUMO orbitals, predicting sites for electrophilic/nucleophilic attack .

- Simulate steric parameters (e.g., Tolman cone angle) to assess compatibility with transition-metal catalysts .

- Cross-validate with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Key Research Considerations

- Reaction Design : The 3,4,5-trimethoxyphenyl group introduces steric and electronic challenges. Pre-activation of the boronate with Lewis acids (e.g., BF₃·OEt₂) may enhance reactivity .

- Contradiction Analysis : Discrepancies in reported yields often stem from trace moisture. Rigorous drying of solvents (e.g., molecular sieves) and substrates is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.